De-O-methylprosolanapyrone I
Description
Properties
Molecular Formula |
C17H22O3 |
|---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |
InChI |
InChI=1S/C17H22O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(18)14(2)17(19)20-15/h3-6,11-13,18H,7-10H2,1-2H3/b4-3+,6-5+,12-11+ |
InChI Key |
WFNXTYLZRVHCCW-JHHIBIJLSA-N |
Isomeric SMILES |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)O |
Canonical SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Enzymatic Conversion
-
Prosolanapyrone Synthase (PSS): PSS, which is encoded by sol1, is closely related to PKSs/Diels-Alderases like LovB and MlcA but does not catalyze cycloaddition . It contains domains typical of a HRPKS, such as ketosynthase (KS), acyl transferase (AT), dehydrogenase (DH), ketoreductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP) . The pyrone formation drives the release of the octaketide from the ACP domain .
-
Solanapyrone Synthase (SPS): Sol5, encoding a flavin-dependent oxidase (SPS), catalyzes both oxidation and cycloaddition reactions, establishing it as a Diels-Alder enzyme . SPS converts prosolanapyrone II (37 ) into (-)-solanapyrone A (1 ) .
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] pericyclic reaction that combines a 1,3-diene and an alkene (dienophile), resulting in two new C–C bonds .
-
Enzymatic Reactions: A crude Diels-Alderase enzyme can perform the enzymatic conversion of prosolanapyrones into solanapyrones, yielding solanapyrone A (1 ) with high enantiomeric excess and stereoselectivity .
-
Nonenzymatic Reactions: Nonenzymatic Diels-Alder reactions of 37 yield the undesired endo diastereomer solanapyrone E1 (13 ) as the major product . Electron-withdrawing groups favor the formation of the endo adduct .
Related Chemical Reactions and Transformations
-
Hetero-Diels-Alder (HDA) Reaction: The S-adenosylmethionine (SAM)-dependent enzyme LepI catalyzes a hetero-Diels-Alder (HDA) reaction in the biosynthesis of leporins . LepI transforms a quinone methide intermediate into tricyclic leporin C (10 ) by catalyzing an HDA reaction and an intramolecular Diels-Alder reaction (IMDA) followed by a sigmatropic rearrangement .
-
Synthesis of Pyrazoles: Pyrazoles can be synthesized from esters using tert-butoxide-assisted C-(C=O) coupling . For example, 5-Amino-3-(4-chlorophenyl)-1H-pyrazole can be synthesized with a yield of 77% .
Scientific Research Applications
De-O-methylprosolanapyrone I is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Comparison with Similar Compounds
De-O-methylprosolanapyrone I can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
- Prosolanapyrone I
- Prosolanapyrone II
- Prosolanapyrone III
These compounds share structural similarities but may differ in their specific applications and effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
